Ro 18-5364: A Technical Guide to its Mechanism of Action as a Gastric H+/K+-ATPase Inhibitor
Ro 18-5364: A Technical Guide to its Mechanism of Action as a Gastric H+/K+-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 18-5364 is a potent and specific inhibitor of the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), the enzyme responsible for the final step of acid secretion in the stomach. As a member of the substituted benzimidazole (B57391) class of proton pump inhibitors (PPIs), Ro 18-5364 is a prodrug that undergoes acid-catalyzed conversion to its active form, which then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible inhibition leads to a profound and sustained reduction in gastric acid secretion. This document provides a comprehensive overview of the mechanism of action of Ro 18-5364, including its quantitative inhibitory activity, the underlying signaling pathways, and the experimental methodologies used to characterize its function.
Core Mechanism of Action: Inhibition of the Gastric Proton Pump
The primary molecular target of Ro 18-5364 is the gastric H+/K+-ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme functions as a proton pump, actively transporting H+ ions out of the parietal cell in exchange for K+ ions, a process powered by the hydrolysis of ATP. Ro 1-5364, like other PPIs, exerts its inhibitory effect through a multi-step process that is dependent on the acidic environment of the parietal cell canaliculus.
Acid-Activated Conversion
Ro 18-5364 is a prodrug, meaning it is administered in an inactive form and requires conversion to its active form at the site of action. The acidic environment of the parietal cell secretory canaliculus (with a pH < 2) catalyzes the transformation of the benzimidazole structure of Ro 18-5364 into a reactive tetracyclic sulfenamide (B3320178).[1][2] The rate of this acid-activation is a key determinant of the inhibitory potency of substituted benzimidazoles, including Ro 18-5364.[2][3][4][5][6][7][8][9][10][11][12][13][14]
Covalent Binding and Irreversible Inhibition
The resulting sulfenamide is a highly reactive species that readily forms a covalent disulfide bond with one or more cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase α-subunit. This covalent modification locks the enzyme in an inactive conformation, thereby irreversibly inhibiting its ability to pump protons. The inhibition can be reversed by reducing agents such as dithiothreitol (B142953) in in vitro settings, which cleaves the disulfide bond.[15]
Quantitative Inhibitory Activity
The potency of Ro 18-5364 has been quantified in various in vitro assays. The following table summarizes the key inhibitory constants.
| Parameter | Value | Species/System | Reference |
| Ki | 0.1 µM | Swine gastric mucosal (H+ + K+)-ATPase | [15] |
| IC50 | 0.034 µM | Rabbit isolated gastric glands ([14C]-aminopyrine accumulation) | [16][17] |
| IC50 | 6.2 µM | H+/K(+)-ATPase | [18] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Ro 18-5364 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of Ro 18-5364.
Caption: Experimental workflow for evaluating PPI activity.
Experimental Protocols
The following sections provide an overview of the methodologies used to determine the inhibitory activity of Ro 18-5364.
H+/K+-ATPase Inhibition Assay in Gastric Vesicles
This assay directly measures the enzymatic activity of the H+/K+-ATPase. A common method is the pyruvate kinase-lactate dehydrogenase (PK-LDH) coupled enzyme system.[2]
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Principle: The hydrolysis of ATP by H+/K+-ATPase produces ADP. In the coupled reaction, pyruvate kinase uses phosphoenolpyruvate (B93156) to phosphorylate ADP back to ATP, producing pyruvate. Lactate (B86563) dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm and is directly proportional to the ATPase activity.
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Protocol Outline:
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Preparation of Gastric Vesicles: Hog gastric vesicles rich in H+/K+-ATPase are prepared by differential centrifugation of stomach mucosal homogenates.
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Assay Mixture: The assay mixture typically contains buffer (e.g., HEPES-Tris, pH 6.1), MgCl₂, KCl, valinomycin (B1682140) (to create a K+ gradient), ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
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Incubation: Gastric vesicles are pre-incubated with varying concentrations of Ro 18-5364 in an acidic medium to allow for its activation.
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Reaction Initiation and Measurement: The reaction is initiated by the addition of ATP. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
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Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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[¹⁴C]-Aminopyrine Accumulation Assay in Isolated Gastric Glands
This cell-based assay provides an indirect measure of acid secretion by quantifying the accumulation of a weak base, aminopyrine, in the acidic compartments of stimulated parietal cells.[16][17]
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Principle: The radiolabeled weak base, [¹⁴C]-aminopyrine, freely diffuses across cell membranes. In acidic compartments, it becomes protonated and trapped. The amount of accumulated radioactivity is therefore proportional to the volume and acidity of these compartments.
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Protocol Outline:
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Isolation of Gastric Glands: Rabbit gastric glands are isolated by collagenase digestion of the gastric mucosa.
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Stimulation and Inhibition: The isolated glands are stimulated to secrete acid using agents like dibutyryl cyclic AMP (dbcAMP) and a phosphodiesterase inhibitor (e.g., Ro 20-1724). The stimulated glands are then incubated with varying concentrations of Ro 18-5364.
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[¹⁴C]-Aminopyrine Incubation: [¹⁴C]-aminopyrine is added to the gland suspension, and the mixture is incubated to allow for its accumulation.
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Separation and Measurement: The glands are separated from the incubation medium by centrifugation. The radioactivity in the gland pellet is measured using a scintillation counter.
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Data Analysis: The accumulation of [¹⁴C]-aminopyrine is expressed as the ratio of the concentration of the label inside the glands to that in the medium. The percentage of inhibition of accumulation is calculated relative to a control without the inhibitor, and IC₅₀ values are determined.
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Conclusion
Ro 18-5364 is a potent, acid-activated, irreversible inhibitor of the gastric H+/K+-ATPase. Its mechanism of action involves a chemical transformation in the acidic environment of the stomach, followed by covalent modification of the proton pump. The quantitative data from in vitro assays confirm its high inhibitory potency. The experimental protocols described provide a framework for the continued investigation and characterization of this and other proton pump inhibitors. This detailed understanding of its molecular mechanism is crucial for its application in research and for the development of novel anti-secretory agents.
References
- 1. japsonline.com [japsonline.com]
- 2. The potency of substituted benzimidazoles such as E3810, omeprazole, Ro 18-5364 to inhibit gastric H+, K(+)-ATPase is correlatedwith the rate of acid-activation of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potency of substituted benzimidazoles such as E3810, omeprazole, RO 18-5364 to inhibit gastric H+,K+-ATPase is correlated with the rate of acid-activation of the inhibitor (1990) | Magotoshi Morii | 105 Citations [scispace.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The potency of substituted benzimidazoles such as E3810, omeprazole, RO 18-5364 to inhibit gastric H+,K+-ATPase is corr… [ouci.dntb.gov.ua]
- 6. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 3-methyl pyridine, 108-99-6 [thegoodscentscompany.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Rabeprazole (E3810), a Novel Proton Pump Inhibitor, on Intragastric pH in Healthy Volunteers [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RO-185364 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. medchemexpress.com [medchemexpress.com]
